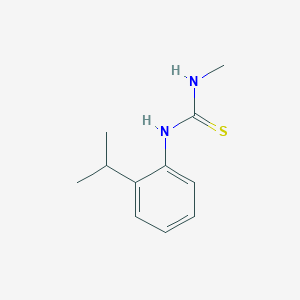
N-(2-isopropylphenyl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-N'-methylthiourea (IMTU) is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It belongs to the class of thiourea derivatives and has been studied for its various biological effects.
作用機序
The exact mechanism of action of N-(2-isopropylphenyl)-N'-methylthiourea is not fully understood. However, it has been suggested that N-(2-isopropylphenyl)-N'-methylthiourea may act on various cellular pathways such as oxidative stress, inflammation, and apoptosis. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It also has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-N'-methylthiourea has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It also has been reported to regulate glucose metabolism and improve insulin sensitivity. Furthermore, N-(2-isopropylphenyl)-N'-methylthiourea has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
実験室実験の利点と制限
N-(2-isopropylphenyl)-N'-methylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify. It also has low toxicity and can be used at a wide range of concentrations. However, one limitation of N-(2-isopropylphenyl)-N'-methylthiourea is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-isopropylphenyl)-N'-methylthiourea. One area of interest is its potential therapeutic effects in cancer treatment. Further research is needed to determine the exact mechanism of action of N-(2-isopropylphenyl)-N'-methylthiourea in inducing apoptosis in cancer cells. Another area of interest is its potential neuroprotective effects in neurodegenerative disorders. Future studies could investigate the use of N-(2-isopropylphenyl)-N'-methylthiourea as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of N-(2-isopropylphenyl)-N'-methylthiourea in animal models and clinical trials.
In conclusion, N-(2-isopropylphenyl)-N'-methylthiourea is a promising compound for scientific research. It has potential therapeutic effects in various diseases such as cancer, diabetes, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. N-(2-isopropylphenyl)-N'-methylthiourea has several advantages for lab experiments, but also has limitations. Further research is needed to determine the full potential of N-(2-isopropylphenyl)-N'-methylthiourea in scientific research.
合成法
N-(2-isopropylphenyl)-N'-methylthiourea can be synthesized by reacting 2-isopropylphenylisothiocyanate with methylamine. The resulting compound is then purified through recrystallization. The yield of this method is reported to be around 70%.
科学的研究の応用
N-(2-isopropylphenyl)-N'-methylthiourea has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor properties by inducing apoptosis in cancer cells. It also has potential anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. In addition, N-(2-isopropylphenyl)-N'-methylthiourea has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-methyl-3-(2-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-8(2)9-6-4-5-7-10(9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPPCHIUZRCXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-propan-2-ylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


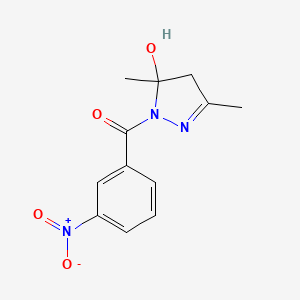
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058165.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5058168.png)
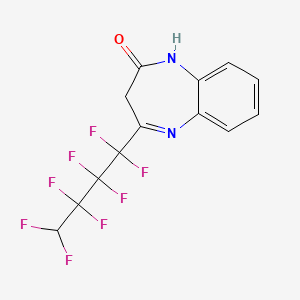
![N-(4-fluorobenzyl)-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058184.png)
![2-methoxy-6-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5058191.png)
![4-[(1-{4-[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5058209.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5058216.png)
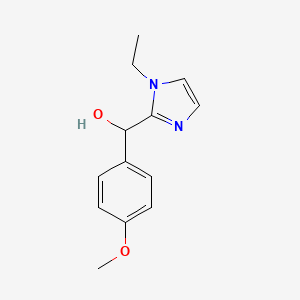
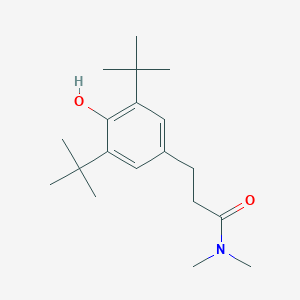
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5058240.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058245.png)
![3a,3a'-(1,4-phenylene)bis(6a-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5058250.png)